Petunidin 3-O-galactósido cloruro

Descripción general

Descripción

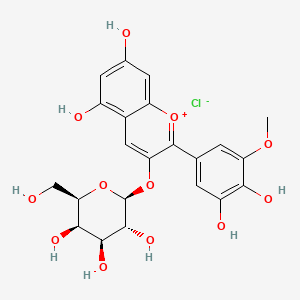

Petunidin 3-galactoside is an anthocyanidin glycoside.

Petunidin 3-galactoside is a natural product found in Vaccinium padifolium, Berberis buxifolia, and other organisms with data available.

Aplicaciones Científicas De Investigación

Aplicaciones farmacológicas del Petunidin 3-O-galactósido cloruro

El this compound se ha identificado como un inhibidor eficaz de la producción de especies reactivas de oxígeno (ROS) in vitro. También desempeña un papel en la modulación de las funciones mitocondriales y el estrés oxidativo in vivo. Además, ha mostrado potencial como inhibidor de las citocinas proinflamatorias, como el factor de necrosis tumoral alfa (TNFα) y la interleucina-1 beta (IL-1β), que son significativas en el contexto de las enfermedades inflamatorias .

Importancia nutricional del this compound

Como una antocianidina importante, el petunidin se presenta comúnmente como 3-O-glucósidos en fuentes dietéticas como frutas, semillas y bebidas. Su papel en la nutrición humana está cobrando importancia debido a sus efectos beneficiosos para la salud en muchas enfermedades crónicas .

Mecanismo De Acción

Target of Action

Petunidin 3-O-galactoside chloride is a flavonoid compound that has been found to have antioxidant activity . It is known to target reactive oxygen species (ROS) production in vitro, as well as mitochondrial functions and oxidative stress in vivo .

Mode of Action

Petunidin 3-O-galactoside chloride interacts with its targets by inhibiting the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This interaction results in the modulation of mitochondrial functions, which can lead to a decrease in oxidative stress and inflammation .

Biochemical Pathways

The biochemical pathways affected by Petunidin 3-O-galactoside chloride are primarily related to its antioxidant activity. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can modulate various biochemical pathways that are associated with oxidative stress and inflammation . The downstream effects of this modulation can include a reduction in inflammation and oxidative damage, which can have beneficial effects on health .

Pharmacokinetics

The potential bioactivity of Petunidin 3-O-galactoside chloride depends on its absorption, metabolism, and excretion in the human body .

Result of Action

The molecular and cellular effects of Petunidin 3-O-galactoside chloride’s action primarily involve a reduction in oxidative stress and inflammation. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can reduce oxidative damage at the molecular and cellular levels . This can lead to a decrease in inflammation and potentially provide protection against various chronic diseases .

Análisis Bioquímico

Biochemical Properties

Petunidin 3-O-galactoside chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is an effective inhibitor of reactive oxygen species (ROS) production, which helps in reducing oxidative stress in cells . Additionally, it inhibits proinflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β), thereby exhibiting anti-inflammatory properties . The compound also interacts with mitochondrial functions, further contributing to its antioxidant effects .

Cellular Effects

Petunidin 3-O-galactoside chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the enzyme tyrosinase, which plays a key role in melanin biosynthesis . This inhibition can affect cell signaling pathways related to melanin production and potentially reduce hyperpigmentation. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular health .

Molecular Mechanism

At the molecular level, Petunidin 3-O-galactoside chloride exerts its effects through several mechanisms. It binds to the catalytic site of tyrosinase, acting as a competitive inhibitor and blocking melanin production . The compound also interacts with various biomolecules to inhibit ROS production and reduce oxidative stress . Additionally, it modulates gene expression related to inflammation and oxidative stress, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Petunidin 3-O-galactoside chloride can change over time. The compound is stable when stored at the recommended temperature and protected from light . Long-term studies have shown that it maintains its antioxidant and anti-inflammatory properties over extended periods . Its stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light .

Dosage Effects in Animal Models

The effects of Petunidin 3-O-galactoside chloride vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse effects . At higher doses, it may cause toxicity and adverse effects, such as gastrointestinal disturbances and liver damage . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

Petunidin 3-O-galactoside chloride is involved in various metabolic pathways, including those related to antioxidant and anti-inflammatory activities. It interacts with enzymes such as tyrosinase and other oxidases to modulate oxidative stress and inflammation . The compound’s metabolism involves glycosylation, which enhances its stability and bioavailability . Additionally, it affects metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

Within cells and tissues, Petunidin 3-O-galactoside chloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Its distribution within tissues is essential for its bioactivity and therapeutic effects.

Subcellular Localization

Petunidin 3-O-galactoside chloride is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the central vacuole of plant cells, where it contributes to pigmentation and antioxidant activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in cellular processes and overall bioactivity.

Propiedades

IUPAC Name |

2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-02-9 | |

| Record name | Petunidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.